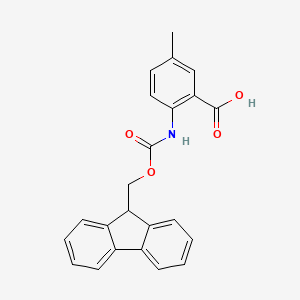

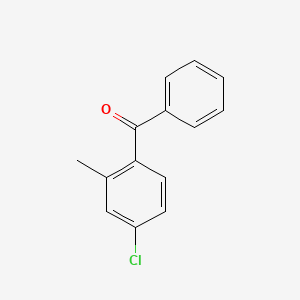

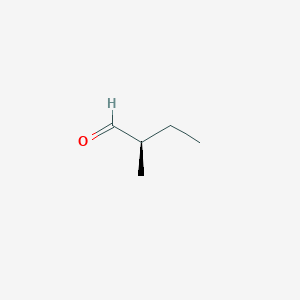

![molecular formula C9H8BrNO2S B3126255 ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 332099-35-1](/img/structure/B3126255.png)

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Overview

Description

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is an important raw material in organic synthesis . It is a solid substance with a molecular weight of 274.14 .

Synthesis Analysis

The compound can be synthesized using 2-thiophene formaldehyde and diazomethane ethyl ester as raw materials under normal temperature conditions . Another method involves starting with 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid and reacting it with ethanol to produce the compound .Molecular Structure Analysis

The InChI code for the compound is1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

The compound is sparingly soluble in water . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . The compound has a melting point of 131-132°C .Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has been a subject of research mainly in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, Gálvez and Garcia (1984) described the preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate, showcasing its role in the synthesis of haloethylthienopyrroles (Gálvez & Garcia, 1984). Furthermore, Torosyan et al. (2020) reported the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides, which highlights the compound's utility in creating derivatives with potential applications in various fields (Torosyan et al., 2020).

Applications in Heterocyclic Chemistry

The compound plays a significant role in the development of new heterocyclic systems. For example, Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives, demonstrating its versatility in creating complex molecular structures (Torosyan et al., 2018). Similarly, Ergun et al. (2014) reported the synthesis of 5-oxo-N-phenyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxamide, further illustrating the compound’s potential in the creation of novel fused heterocycles (Ergun et al., 2014).

Potential Industrial Applications

The research on ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate also touches on its potential industrial applications. Rong-xin (2011) synthesized ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, a compound structurally related to ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, showcasing a method suitable for industrial production (Rong-xin, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name |

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSONMHNRMJQMFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CS2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

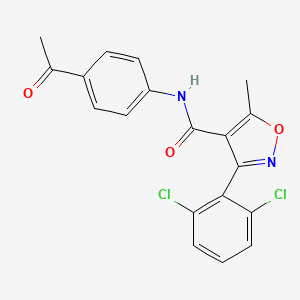

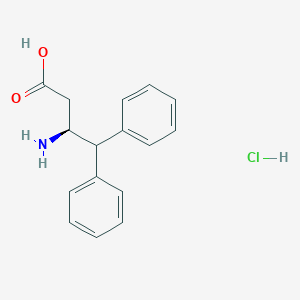

![4-{[Phenyl(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B3126187.png)

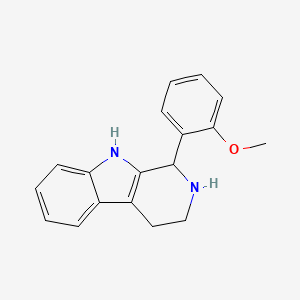

![Methyl 4-([phenyl(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B3126188.png)

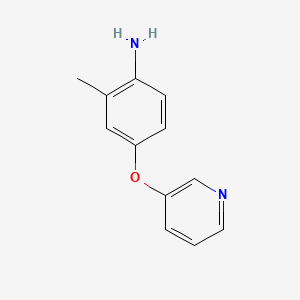

![2-(Piperidin-1-yl)benzo[d]thiazol-6-ol](/img/structure/B3126207.png)

![2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetonitrile](/img/structure/B3126258.png)